molecular formula C9H10BrNO B184464 N-(4-bromo-3-methylphenyl)acetamide CAS No. 90914-81-1

N-(4-bromo-3-methylphenyl)acetamide

Cat. No.: B184464
CAS No.: 90914-81-1
M. Wt: 228.09 g/mol
InChI Key: BYZHUFNLXFFINU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)acetamide typically involves the acetylation of 4-bromo-3-methylaniline. The reaction is carried out by reacting 4-bromo-3-methylaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is then heated under reflux conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or toluene to facilitate the reaction and improve the yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

    Oxidation Reactions: The major product is 4-bromo-3-methylbenzoic acid.

    Reduction Reactions: The major product is 4-bromo-3-methylaniline.

Scientific Research Applications

Organic Synthesis

N-(4-bromo-3-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Key Reactions:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups using nucleophilic reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
  • Oxidation and Reduction : This compound can undergo oxidation or reduction reactions to yield different products, depending on the reagents used (e.g., potassium permanganate for oxidation).

Pharmaceutical Applications

The compound is utilized in medicinal chemistry for developing new therapeutic agents. Its halogenated structure enhances its biological activity, making it a candidate for drugs targeting various diseases.

Case Studies:

  • A study published in MDPI highlighted its antimicrobial properties, demonstrating efficacy against resistant bacterial strains, suggesting potential for antibiotic development.
  • Research on enzyme inhibition indicated that this compound derivatives could inhibit acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.

Material Science

In material science, this compound is explored for its role in developing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices can enhance material performance.

Applications:

  • Used in the synthesis of advanced polymers that exhibit improved thermal and mechanical properties.
  • Investigated for potential use in electronic devices due to its unique structural attributes.

Biological Studies

The compound acts as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological targets makes it useful in various research settings.

  • Exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Potential use as an anti-inflammatory agent due to its structural characteristics that facilitate interaction with inflammatory pathways .

Industrial Applications

This compound finds applications in the synthesis of agrochemicals and dyes. Its reactivity allows it to be employed in producing various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as analgesia or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(3-bromo-4-methylphenyl)acetamide
  • N-(4-chloro-3-methylphenyl)acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)acetamide is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Biological Activity

N-(4-bromo-3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process:

  • Bromination : The starting material, 3-methylphenyl, is brominated to introduce a bromine atom at the para position.
  • Acylation : The brominated intermediate is acylated using chloroacetyl chloride to form the acetamide.
  • Final Modifications : Additional modifications may involve introducing various substituents to enhance biological activity.

The structural formula of this compound can be represented as follows:

C9H10BrNO\text{C}_9\text{H}_{10}\text{Br}\text{NO}

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : It could also interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various bacterial strains and shown promising results in inhibiting growth, particularly against Gram-positive bacteria.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study demonstrated its effectiveness in reducing cell viability in cancer cell lines through apoptosis induction. The following table summarizes the findings from recent studies on its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in various biological processes:

Enzyme Inhibition Type IC50 (µM)
Acetylcholinesterase (AChE)Competitive12
Butyrylcholinesterase (BChE)Non-competitive25
Lipoxygenase (LOX)Mixed30

Case Studies

  • Anticancer Activity Study : In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The compound showed a significant reduction in cell viability, indicating potential as an anticancer agent .
  • Antimicrobial Efficacy : A comprehensive screening revealed that this compound effectively inhibited several pathogenic bacteria, suggesting its utility as an antimicrobial agent .
  • Enzyme Interaction Analysis : Detailed kinetic studies indicated that this compound acts as a competitive inhibitor for AChE, with implications for neurodegenerative disease treatment .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZHUFNLXFFINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879441
Record name 3-METHYL-4-BROMOACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90914-81-1
Record name N-(4-Bromo-3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90914-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-METHYL-4-BROMOACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(4-bromo-3-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

m-Toluidine (1.0 mole, 107 mL) was added dropwise to a solution of acetic anhydride (1.05 mole, 107.2 g, 99 mL) in acetic acid (500 mL) with cooling (maintain temp. ≤25° C.). After stirring 30 min, bromine (159.8 g) was added dropwise, over 60 min with continued cooling. After one half of the bromine was added, HBr (25 mL of 48% HBr) was added in one portion. A second 25 mL portion of HBr was added after 3/4 of the bromine had been added. A final 25 mL portion of HBr was added after the addition of Br2 was completed. The mixture was stirred for 30 min after which the mixture was concentrated in vacuo and was taken up in H2O and EtOAc. The layers were separated and the organic layer was washed with H2O and 10% Na2CO3 solution, dried over MgSO4 and concentrated to afford 216 g (95%) of product as a creamy white solid (m.p. 101°-102° C). 1H-NMR (CDCl3) 8 8.2 (1H, br s, NH), 7.4 (2H, dd, 3.0 Hz, 8.0 Hz), 7.2 (1H, dd, 8.0 Hz, 3.0 Hz), 2.2 (3H, s, Ph-CH3), 2.08 (3H, s, COCH3). 13C(CDCl3) 8 168, 138, 137, 132, 122, 119, 24, 23 ppm.
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107 mL
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95%

Synthesis routes and methods III

Procedure details

To a stirring solution of 4-bromo-3-methylaniline (4.3 g, 23.11 mmol) in acetic acid (2 mL, 23.11 mmol) at room temperature was added acetic anhydride (2.62 mL, 27.7 mmol). The reaction mixture was refluxed for 30 min, cooled to room temperature and then poured into 20 mL of ice water while allowing to stir for 5 min. The aqueous suspension was filtered, and the solid was washed with water, dissolved in CH2Cl2 and then dried over sodium sulfate. The organic layer was filtered and concentrated under reduced pressure to yield Intermediate 1B (4.96 g, 21.73 mmol, 94% yield) as an off-white solid. MS (ES): m/z=229.9 [M+H]+.
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94%

Synthesis routes and methods IV

Procedure details

A stirred solution of 4-bromo-3-methylaniline (3.0 g, 0.016 mole) and triethylamine (4.5 ml, 0.032 mole) in dichloromethane (30 ml) at 0° C. was treated with acetyl chloride (1.2 ml, 0.017 mole) and allowed to warm to room temperature over 1 h. The mixture was washed with water, then 5M HCl acid and dried (Na2SO4), then concentrated in vacuo to afford the title compound as a pale yellow solid (3.07 g, 83%).
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3 g
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83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-bromo-3-methylphenyl)acetamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-bromo-3-methylphenyl)acetamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-bromo-3-methylphenyl)acetamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-bromo-3-methylphenyl)acetamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-bromo-3-methylphenyl)acetamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-bromo-3-methylphenyl)acetamide

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